(Tetrachloro-pyridin-4-yl)-aceticacid
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Overview
Description
(Tetrachloro-pyridin-4-yl)-acetic acid is a chlorinated derivative of pyridine, characterized by the presence of four chlorine atoms attached to the pyridine ring and an acetic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrachloro-pyridin-4-yl)-acetic acid typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at specific positions on the pyridine ring. The resulting tetrachloropyridine is then subjected to further reactions to introduce the acetic acid moiety at the 4-position .
Industrial Production Methods
Industrial production of (Tetrachloro-pyridin-4-yl)-acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The chlorination step is carefully monitored to avoid over-chlorination or formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
(Tetrachloro-pyridin-4-yl)-acetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring are highly reactive towards nucleophiles, leading to substitution reactions where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific reaction conditions. For example, nucleophilic substitution with an amine can yield a tetrachloro-pyridin-4-yl amine derivative .
Scientific Research Applications
(Tetrachloro-pyridin-4-yl)-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Tetrachloro-pyridin-4-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, the compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with five chlorine atoms.
Tetrachloropyridine: Similar to (Tetrachloro-pyridin-4-yl)-acetic acid but lacks the acetic acid moiety.
Uniqueness
(Tetrachloro-pyridin-4-yl)-acetic acid is unique due to the presence of both the tetrachloropyridine ring and the acetic acid moiety, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
2412-98-8 |
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Molecular Formula |
C7H3Cl4NO2 |
Molecular Weight |
274.9 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrachloropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H3Cl4NO2/c8-4-2(1-3(13)14)5(9)7(11)12-6(4)10/h1H2,(H,13,14) |
InChI Key |
DEXYEPQGPAIYFL-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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